molecular formula C8H8O2S B1594836 1,1'-(Thiophene-2,5-diyl)bisethan-1-one CAS No. 4927-10-0

1,1'-(Thiophene-2,5-diyl)bisethan-1-one

Cat. No. B1594836
CAS RN: 4927-10-0
M. Wt: 168.21 g/mol
InChI Key: ATLWDAOOUUVIKP-UHFFFAOYSA-N
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Description

1,1'-(Thiophene-2,5-diyl)bisethan-1-one, commonly known as TBE, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. TBE is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C10H8O2S2.

Mechanism Of Action

TBE exerts its biological effects through various mechanisms. It has been found to scavenge free radicals and inhibit the production of reactive oxygen species, thereby exhibiting antioxidant properties. TBE has also been found to inhibit the activity of various inflammatory mediators, including cyclooxygenase and lipoxygenase, thereby exhibiting anti-inflammatory properties. Additionally, TBE has been found to induce apoptosis in cancer cells, thereby exhibiting anti-cancer properties.

Biochemical And Physiological Effects

TBE has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. TBE has also been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, TBE has been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

TBE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions and can be easily stored for long periods. However, TBE also has some limitations. It is relatively expensive and may not be readily available in some regions. Additionally, TBE may exhibit toxicity at high concentrations, and its effects may be influenced by various factors, including pH and temperature.

Future Directions

There are several potential future directions for research on TBE. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the mechanisms underlying its biological effects and to optimize its pharmacological properties. Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize its sensitivity and selectivity for various metal ions and to develop practical applications for its use.

Scientific Research Applications

TBE has been studied extensively for its potential applications in various scientific research fields. It has been found to exhibit excellent antioxidant, anti-inflammatory, and anti-cancer properties. TBE has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(5-acetylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLWDAOOUUVIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197747
Record name 1,1'-(Thiophene-2,5-diyl)bisethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Thiophene-2,5-diyl)bisethan-1-one

CAS RN

4927-10-0
Record name 1,1′-(2,5-Thiophenediyl)bis[ethanone]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1'-(Thiophene-2,5-diyl)bisethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Thiophene-2,5-diyl)bisethan-1-one
Source EPA DSSTox
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Record name 1,1'-(thiophene-2,5-diyl)bisethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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